(4-Bromophenyl)(phenyl)methanamine
Overview
Description
(4-Bromophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12BrN. It is a synthetic intermediate used in various chemical reactions and has applications in the synthesis of δ-opioid receptor ligands and antifungal agents . The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanamine group.
Mechanism of Action
Target of Action
(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate . It has been used in the synthesis of δ-opioid receptor ligands and antifungal agents . The primary targets of this compound are therefore the δ-opioid receptors, which play a crucial role in pain perception, and various fungal cells, which are the targets of antifungal agents.
Biochemical Analysis
Biochemical Properties
(4-Bromophenyl)(phenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of selective opioid delta receptor ligands . It interacts with enzymes and proteins involved in these pathways. For instance, it has been used in the asymmetric synthesis of diarylmethylamines, which are crucial for the preparation of selective opioid delta receptor ligands . The nature of these interactions involves the binding of this compound to specific enzymes, facilitating the synthesis of target compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of antifungal agents, this compound affects the expression of genes involved in fungal cell wall synthesis . This modulation can lead to changes in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of selective opioid delta receptor ligands, where it binds to specific enzymes, facilitating the formation of the desired product . Additionally, this compound can inhibit or activate enzymes involved in gene expression, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, with a stability of up to four years when stored at -20°C . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the synthesis of selective opioid delta receptor ligands. At higher doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal models . Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It plays a role in the synthesis of selective opioid delta receptor ligands and antifungal agents, where it interacts with enzymes involved in these pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can impact its efficacy and function, influencing its overall biochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions, as it ensures that this compound interacts with the appropriate biomolecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(phenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with aniline in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(phenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for receptor studies.
Medicine: Explored for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
(4-Bromophenyl)methanamine: Shares the bromophenyl group but lacks the additional phenyl ring.
(4-Bromophenyl)(phenyl)methanone: Contains a carbonyl group instead of the methanamine group.
Uniqueness: (4-Bromophenyl)(phenyl)methanamine is unique due to its dual phenyl and bromophenyl groups, which confer specific chemical properties and reactivity. Its ability to act as a synthetic intermediate and ligand for δ-opioid receptors sets it apart from other similar compounds.
Properties
IUPAC Name |
(4-bromophenyl)-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGXLVXNFZFUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-17-5 | |
Record name | 55095-17-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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